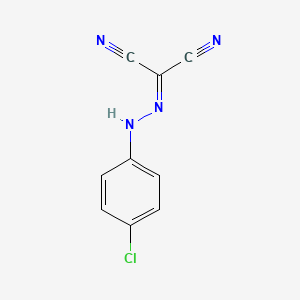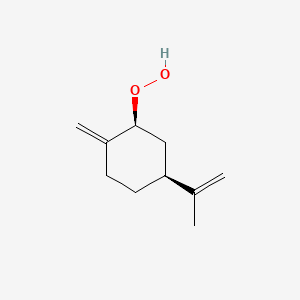![molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9](/img/structure/B1202164.png)
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Descripción general
Descripción
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is an organic compound with the molecular formula C13H15ClN2O2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloroacetamide group attached to an indole moiety, which imparts unique chemical and biological properties.
Mecanismo De Acción
Target of Action
Similar indole derivatives have been found to bind with high affinity to multiple receptors . For instance, 5-MeO-DALT, an indole derivative, binds to various serotonin and adrenergic receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes in cellular function . For example, 5-MeO-DALT acts as a monoamine reuptake inhibitor .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product . The reaction conditions generally include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can undergo reduction reactions to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, and ethers.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a pharmacological agent.
Chemical Biology: Utilized in the study of indole-based compounds and their interactions with biological targets.
Industrial Applications: Employed in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an iodine atom instead of chlorine.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the chloro group, affecting its reactivity and biological activity.
2-Chloro-N,N-dimethylacetamide: Contains a dimethylacetamide group instead of the indole moiety.
Uniqueness
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the indole and chloroacetamide groups, which confer distinct chemical reactivity and biological properties.
Propiedades
IUPAC Name |
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPNTKRPMTACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175697 | |
| Record name | Isamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21424-91-9 | |
| Record name | Isamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isamide interact with the 5-hydroxytryptamine (5-HT) system, and what are the downstream effects?
A1: Research indicates that Isamide acts as a competitive antagonist of 5-HT, specifically in the rat uterus. [] This means it competes with 5-HT for binding to its receptors, effectively blocking 5-HT's actions. The study demonstrated that Isamide effectively inhibited uterine contractions induced by 5-HT in a dose-dependent manner. This blockade was found to be reversible and specific to the 5-HT receptor, as Isamide didn't affect contractions induced by other agents like oxytocin or bradykinin. [] This specific interaction with the 5-HT system suggests potential applications in understanding 5-HT related physiological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)
![2-[(4-fluorophenoxy)methyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B1202099.png)
![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
